1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid
CAS No.: 2108830-91-5
Cat. No.: VC2764234
Molecular Formula: C8H12N4O2S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108830-91-5 |
|---|---|
| Molecular Formula | C8H12N4O2S |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14) |
| Standard InChI Key | VTQKSJDOQVCEJA-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O |
| Canonical SMILES | C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O |
Introduction
Chemical Properties and Structure
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is characterized by its heterocyclic structure containing a 1,3,4-thiadiazole ring connected to a piperidine-3-carboxylic acid group. The compound's essential chemical properties are presented in Table 1.
| Property | Value |
|---|---|
| IUPAC Name | 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid |
| CAS Registry Number | 2108830-91-5 |
| Molecular Formula | C₈H₁₂N₄O₂S |
| Molecular Weight | 228.27 g/mol |
| Standard InChI | InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14) |
| Standard InChIKey | VTQKSJDOQVCEJA-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O |
The structure consists of a 5-amino-1,3,4-thiadiazole ring linked to a piperidine-3-carboxylic acid moiety through a nitrogen atom. The thiadiazole ring contains two nitrogen atoms at positions 3 and 4, with a sulfur atom at position 1, creating a five-membered heterocyclic structure. The amino group is attached at position 5 of the thiadiazole ring, while the piperidine-3-carboxylic acid group is connected at position 2.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies of similar compounds provide insights into how structural modifications affect biological activity, which can be relevant for understanding the potential properties of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid.
Impact of Substituents
Research on related compounds has shown that:
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The introduction of halogen atoms (chlorine, fluorine) on phenyl rings attached to thiadiazoles often enhances antibacterial activity
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Oxygenated substituents tend to increase antifungal activity
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The presence of nitro groups can improve activity against certain bacterial strains
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The reactivity of the amine group in the derivatization process makes 2-amino-1,3,4-thiadiazole moiety a good scaffold for developing pharmacologically active derivatives
Role of the Piperidine Carboxylic Acid Group
The piperidine-3-carboxylic acid group in the target compound could potentially influence:
Applications in Medicinal Chemistry
Based on the structural features and the known properties of related compounds, 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid may have several potential applications in medicinal chemistry and pharmaceutical research.
Drug Discovery
The compound could serve as a scaffold for developing new drugs with various therapeutic activities, particularly in the areas of:
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Antimicrobial agents for drug-resistant infections
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Anti-inflammatory medications
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Central nervous system drugs (based on the antidepressant and anxiolytic properties of related compounds)
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Enzyme inhibitors
Chemical Biology Tools
The compound might also be valuable as a chemical probe or tool compound for studying biological systems, particularly those involving interactions with heterocyclic compound-binding proteins or receptors.
Future Research Directions
Despite the promising structural features of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid, there are several areas where further research would be beneficial to fully understand its properties and potential applications.
Biological Activity Screening
Comprehensive screening of the compound against various biological targets would help establish its activity profile and identify the most promising therapeutic applications.
Structure Optimization
Systematic structural modifications could lead to derivatives with enhanced activity or improved pharmacokinetic properties, potentially leading to more effective drug candidates.
Mechanism of Action Studies
Understanding how the compound interacts with biological systems at the molecular level would provide valuable insights for drug development and may reveal novel therapeutic targets.
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